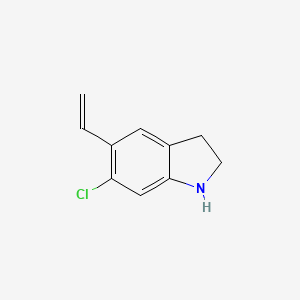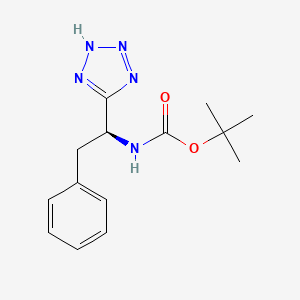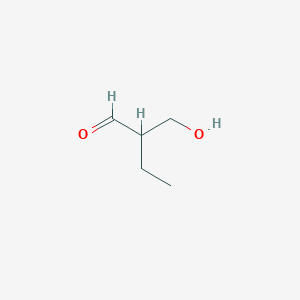![molecular formula C12H11N3O3 B8362171 13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid](/img/structure/B8362171.png)
13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid is an organic compound with the molecular formula C12H11N3O3 and a molecular weight of 245.23 g/mol . This compound is a derivative of pyrrolopyrazine, a class of heterocyclic compounds known for their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid involves several steps:
Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
化学反応の分析
Types of Reactions
9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
科学的研究の応用
9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Pyrrolopyrazine Derivatives: Compounds such as pyrrolo[1,2-a]pyrazine and its derivatives share structural similarities.
Other Heterocycles: Compounds like indole and quinoline derivatives also exhibit similar biological activities.
特性
分子式 |
C12H11N3O3 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid |
InChI |
InChI=1S/C12H11N3O3/c1-6-5-13-11(16)9-4-7-2-3-8(12(17)18)14-10(7)15(6)9/h2-4,6H,5H2,1H3,(H,13,16)(H,17,18) |
InChIキー |
RLCPACPFZMIYKO-UHFFFAOYSA-N |
正規SMILES |
CC1CNC(=O)C2=CC3=C(N12)N=C(C=C3)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2S,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-3-azido-tetrahydrofuran-2-yl]methanol](/img/structure/B8362129.png)





![7-Chloro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B8362163.png)


